molecular formula C9H14N2O2S B12964814 N,N-Diethylpyridine-4-sulfonamide

N,N-Diethylpyridine-4-sulfonamide

Cat. No.: B12964814
M. Wt: 214.29 g/mol
InChI Key: POKYRFQBDIEDJY-UHFFFAOYSA-N
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Description

N,N-Diethylpyridine-4-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylpyridine-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine-4-sulfonyl chloride with diethylamine under basic conditions. This method typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another efficient method involves the oxidative coupling of thiols and amines. This approach is advantageous as it does not require pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process typically includes the continuous addition of reactants and the use of catalysts to enhance reaction rates and yields. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylpyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethylpyridine-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylpyridine-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylpyridine-4-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its diethylamine substituents and pyridine ring contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N,N-diethylpyridine-4-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

POKYRFQBDIEDJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=NC=C1

Origin of Product

United States

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